Cas no 942013-37-8 (2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide)

2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
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- 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
- 2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide
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- インチ: 1S/C21H24N2O3/c1-2-26-19-12-6-16(7-13-19)15-20(24)22-17-8-10-18(11-9-17)23-14-4-3-5-21(23)25/h6-13H,2-5,14-15H2,1H3,(H,22,24)
- InChIKey: VMWIFKOKTJDTII-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(N2CCCCC2=O)C=C1)(=O)CC1=CC=C(OCC)C=C1
2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2784-0039-2μmol |
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
942013-37-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2784-0039-5μmol |
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
942013-37-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2784-0039-2mg |
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
942013-37-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2784-0039-3mg |
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
942013-37-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2784-0039-4mg |
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
942013-37-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2784-0039-5mg |
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
942013-37-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2784-0039-1mg |
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
942013-37-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamideに関する追加情報
Recent Advances in the Study of 2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide (CAS: 942013-37-8)
The compound 2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide (CAS: 942013-37-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.
Recent studies have highlighted the compound's role as a modulator of specific biological pathways, particularly those involving inflammation and neurodegeneration. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide exhibits potent inhibitory effects on key enzymes involved in neuroinflammatory processes, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis.
In addition to its anti-inflammatory properties, the compound has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute revealed that 2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide can selectively target cancer cells by disrupting specific signaling pathways critical for tumor growth and survival. These findings were corroborated by in vivo experiments, which showed significant tumor regression in animal models without observable toxicity to normal tissues.
The synthesis and optimization of 2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production, as detailed in a 2024 publication in Organic Process Research & Development. These improvements are expected to facilitate further preclinical and clinical studies, accelerating the compound's transition from the laboratory to the clinic.
Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, requires further optimization to enhance its therapeutic efficacy. Ongoing research is exploring structural modifications to address these limitations while preserving its pharmacological activity.
In conclusion, 2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide represents a promising candidate for the treatment of various diseases, particularly those involving inflammation and cancer. Continued research into its mechanisms of action, synthetic pathways, and clinical potential will be crucial for realizing its full therapeutic value. This briefing underscores the importance of interdisciplinary collaboration in advancing the development of this compound and similar bioactive molecules.
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